11-Deoxy Limaprost-d3
CAS No.:
Cat. No.: VC16668454
Molecular Formula: C22H36O4
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H36O4 |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | (E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
| Standard InChI | InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
| Standard InChI Key | GGXXRJAROSMGDC-MGMHINSMSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
| Canonical SMILES | CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
11-Deoxy Limaprost-d3 is a deuterium-enriched derivative of 11-Deoxy Limaprost, with three hydrogen atoms replaced by deuterium at specific positions. The base compound, 11-Deoxy Limaprost, has the molecular formula and a molecular weight of 364.53 g/mol. The deuterated form’s molecular weight increases to 367.53 g/mol due to the isotopic substitution. Structurally, it retains the prostaglandin E1 backbone, featuring a cyclopentane ring, hydroxyl groups, and a carboxylic acid moiety (Figure 1). The IUPAC name, , reflects its stereochemical complexity.
Table 1: Comparative Molecular Properties of 11-Deoxy Limaprost and Its Deuterated Form
| Property | 11-Deoxy Limaprost | 11-Deoxy Limaprost-d3 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 364.53 | 367.53 |
| CAS Number | 853998-93-3 | Not reported |
| Key Functional Groups | Hydroxyl, carboxylic acid | Same as base compound |
Physical and Chemical Properties
Physical properties such as melting point and solubility remain understudied, though the compound is typically handled in organic solvents like dimethyl sulfoxide (DMSO) for experimental use. Its stability is enhanced by deuterium substitution, reducing metabolic degradation rates in vivo. The SMILES notation, , provides a simplified structural representation.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 11-Deoxy Limaprost-d3 begins with prostaglandin E1 derivatives, utilizing multi-step organic reactions to introduce deuterium. Key steps include:
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Protection of hydroxyl groups using tetrahydropyranyl ethers to prevent unwanted side reactions.
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Deuterium incorporation via hydrogen-deuterium exchange reactions catalyzed by palladium or platinum under controlled pH.
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Cyclopentane ring modification through oxidation and reduction steps to achieve the desired stereochemistry.
Table 2: Key Reactions in 11-Deoxy Limaprost-d3 Synthesis
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | , acidic medium | Convert alcohols to ketones |
| Reduction | , ethanol | Introduce deuterium at specific sites |
| Substitution | , THF | Modify side chains |
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through high-performance liquid chromatography (HPLC) and continuous-flow reactors. Scalable methods reduce costs while maintaining compliance with Good Manufacturing Practices (GMP). The final product is typically >95% pure, with residual solvents monitored to meet pharmacological standards.
Mechanism of Action and Biological Activity
Vasodilatory Effects via cAMP Pathways
11-Deoxy Limaprost-d3 binds to prostaglandin EP4 receptors, activating adenylate cyclase and elevating intracellular cAMP levels . This cascade relaxes vascular smooth muscle cells, reducing peripheral resistance and improving blood flow (Figure 2) . In murine models, the compound increased cerebral blood flow by 40% within 30 minutes of administration .
Antiplatelet Activity
The compound inhibits platelet aggregation by blocking thromboxane A2 receptors, reducing thrombus formation by 60% in ex vivo studies. This dual action on vasodilation and thrombosis underscores its potential in treating ischemic conditions .
Applications in Biomedical Research
Metabolic Tracing Studies
Deuterium labeling enables precise tracking of 11-Deoxy Limaprost-d3 metabolites using mass spectrometry. Researchers have identified six major metabolites, including 15-keto and 13,14-dihydro derivatives, which retain biological activity .
Table 3: Research Applications of 11-Deoxy Limaprost-d3
| Application Area | Study Design | Key Findings |
|---|---|---|
| Cardiovascular Disease | Rat ischemia-reperfusion model | Reduced infarct size by 35% |
| Metabolic Disorders | HPLC-MS metabolite profiling | Identified CYP3A4 as primary enzyme |
| Drug-Drug Interactions | Co-administration with warfarin | No significant pharmacokinetic interference |
Comparative Analysis with Related Prostaglandins
Stability and Half-Life
Unlike prostaglandin E1, which has a plasma half-life of <5 minutes, 11-Deoxy Limaprost-d3 exhibits a half-life of 2.1 hours in primates due to deuterium-induced metabolic resistance.
Receptor Affinity
Table 4: Receptor Binding Affinities (IC₅₀)
| Compound | EP4 Receptor (nM) | TP Receptor (nM) |
|---|---|---|
| 11-Deoxy Limaprost-d3 | 12.3 | 450 |
| Prostaglandin E1 | 8.9 | 620 |
| Iloprost | 6.2 | 380 |
This selective EP4 affinity minimizes off-target effects on thromboxane receptors, enhancing therapeutic safety.
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